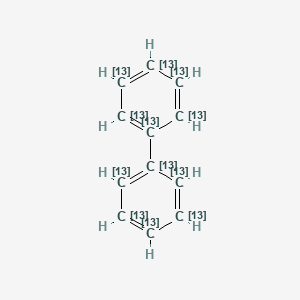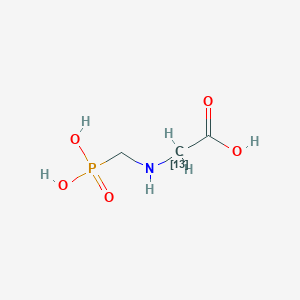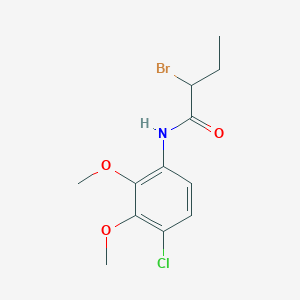
H-Phe-Pro-Ala-pNA
説明
“H-Phe-Pro-Ala-pNA” is a peptide that has gained significant attention in recent years due to its wide range of applications in various scientific fields. It is cleaved by the sedolisins B, C, and D, tripeptidyl peptidases from Aspergillus fumigatus .
Molecular Structure Analysis
The molecular formula of “this compound” is C23H27N5O5 . The exact mass is 453.5 g/mol . The structure includes the amino acids phenylalanine (Phe), proline (Pro), and alanine (Ala), along with p-nitroaniline (pNA).Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 453.5 g/mol and a molecular formula of C23H27N5O5 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the retrieved documents.科学的研究の応用
キモトリプシン活性測定
“H-Phe-Pro-Ala-pNA”は、キモトリプシンに対する、可溶性が高く、特異的かつ感度の高い基質です . これは、キモトリプシンの活性を測定するために、科学研究で使用されます . この用途は、さまざまな生物学的プロセスにおけるキモトリプシンの役割を理解するために不可欠です。
ヒト膵臓エラスターゼ活性測定
この化合物は、ヒト膵臓エラスターゼの基質でもあります . これは、タンパク質の消化において重要な役割を果たすこの酵素の活性を測定するために使用できます。
カテプシンG活性測定
“this compound”は、カテプシンGによって加水分解されます . したがって、これは、免疫応答に関与するプロテアーゼであるカテプシンGの活性を測定するためのアッセイにおける基質として使用できます。
キマーゼ活性測定
この化合物は、キマーゼの基質でもあります . キマーゼは、強力な血管収縮剤であるアンジオテンシンIIの生成に関与する酵素です。したがって、これはキマーゼ活性を測定するためのアッセイで使用できます。
ペプチジルプロリルシス-トランスイソメラーゼ(PPIase)活性測定
“this compound”は、FK-506結合タンパク質(FKBP、マクロフィリンとも呼ばれる)およびシクロフィリンの標準基質です . これらのタンパク質は、ペプチジルプロリルシス-トランスイソメラーゼ(PPIase)のグループに属しています。したがって、この化合物は、タンパク質の折り畳みにおいて重要な役割を果たすこれらの酵素の活性を測定するために使用できます。
プロリルトリペプチジルアミノペプチダーゼ活性測定
“this compound”は、歯周病原菌であるポルフィロモナス・ジンジバリスとプレボテラ・ニグレッセンスのプロリルトリペプチジルアミノペプチダーゼの基質です . この用途は、これらの細菌の病原性を研究する上で重要です。
作用機序
Target of Action
The primary target of H-Phe-Pro-Ala-pNA is the enzyme known as tripeptidyl peptidase . This enzyme plays a crucial role in protein degradation, specifically in the hydrolysis of peptide bonds .
Mode of Action
this compound acts as a chromogenic substrate for the tripeptidyl peptidase . The enzyme cleaves the peptide bond in the substrate, resulting in a color change that can be used to measure the activity of the enzyme .
Biochemical Pathways
The action of this compound is involved in the broader biochemical pathway of protein degradation . When the tripeptidyl peptidase cleaves the peptide bond in this compound, it contributes to the breakdown of proteins into their constituent amino acids . This process is essential for various cellular functions, including the removal of damaged proteins and the regulation of cellular processes .
Result of Action
The cleavage of this compound by tripeptidyl peptidase results in the generation of smaller peptide fragments . This enzymatic action is a part of the protein degradation process, which is essential for maintaining cellular homeostasis . The color change resulting from the cleavage of this compound can be used to measure the activity of the tripeptidyl peptidase .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the activity of the tripeptidyl peptidase can be affected by factors such as pH and temperature . Additionally, the presence of other molecules in the cellular environment can also influence the interaction between this compound and its target enzyme .
Safety and Hazards
When handling “H-Phe-Pro-Ala-pNA”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5/c1-15(21(29)26-17-9-11-18(12-10-17)28(32)33)25-22(30)20-8-5-13-27(20)23(31)19(24)14-16-6-3-2-4-7-16/h2-4,6-7,9-12,15,19-20H,5,8,13-14,24H2,1H3,(H,25,30)(H,26,29)/t15-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYNDHOCCCUVDQ-YSSFQJQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90782545 | |
| Record name | L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90782545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201738-99-0 | |
| Record name | L-Phenylalanyl-L-prolyl-N-(4-nitrophenyl)-L-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90782545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Hydroxy-1,5,6,7-Tetrahydro-Pyrazolo[4,3-B]Pyridine-4-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1443629.png)




![7-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine hydrochloride](/img/structure/B1443635.png)

![7'-bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1443638.png)
![tert-butyl4-(6-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B1443641.png)
![5-(tert-butoxycarbonyl)-1-ethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B1443643.png)

![3-Iodo-1,5,6,7-tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid tert-butyl ester](/img/structure/B1443647.png)
![2-Chloro-N-{4-[(pyridin-2-ylamino)-sulfonyl]phenyl}propanamide](/img/structure/B1443648.png)
![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1443652.png)